![molecular formula C14H18BrNO3 B3008199 3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide CAS No. 2097898-97-8](/img/structure/B3008199.png)
3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide" is a brominated aromatic propanamide with potential relevance in various chemical and biological contexts. While the provided papers do not directly discuss this compound, they do provide insights into related brominated aromatic compounds and their properties, synthesis, and applications, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of brominated aromatic propanamides can involve palladium-catalyzed reactions, as seen in the paper discussing the reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation products . Similarly, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involves NMR, FT-IR spectroscopies, and high-resolution mass spectrometry, indicating the use of sophisticated analytical techniques to confirm the structure of synthesized brominated compounds . These methods could potentially be applied to the synthesis and analysis of "3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide."
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the molecular structure of brominated compounds, as demonstrated in the studies of chiral N,N′-bis(2-hydroxyphenyl)-2,2-dimethyl-1,3-dioxolane-4,5dicarbamide and the fluorescent ATRP initiator . These analyses reveal details such as crystal system, space group, and bond angles, which are crucial for understanding the three-dimensional arrangement of atoms within a molecule.
Chemical Reactions Analysis
The chemical reactivity of brominated aromatic propanamides can be inferred from the reactions described in the papers. For instance, the palladium-catalyzed reaction leading to C-C and C-H bond cleavages suggests that brominated propanamides may undergo similar transformations under the right conditions. Additionally, the Michael reaction used in the synthesis of quinoxalin-2-ylsulfanyl propanamides indicates the potential for nucleophilic addition reactions in these types of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic propanamides can be diverse. For example, the fluorescent ATRP initiator exhibits specific crystallographic parameters and is used in polymerizations, indicating its utility in material science. The anti-Mycobacterium phlei activity of a brominated quinolinyl propanamide suggests potential biological applications for similar compounds. The hydrogen bonding patterns observed in the crystal structure of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide provide insights into the solid-state properties and intermolecular interactions that could be expected for "3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide."
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Studies on pharmacokinetics and metabolism offer insights into how similar compounds are processed within biological systems, which is crucial for drug development and understanding therapeutic potentials. For instance, research on selective androgen receptor modulators (SARMs) demonstrates comprehensive pharmacokinetic profiles, indicating low clearance, moderate distribution, and extensive metabolism in rats, highlighting the importance of molecular properties in drug design and application (Wu et al., 2006).
Synthesis Techniques
Advancements in synthesis techniques are pivotal for creating compounds with specific therapeutic or research applications. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a new coumarin-based fluorescent ATRP initiator, showcases innovative approaches to creating compounds with potential applications in polymer science and material engineering (Kulai & Mallet-Ladeira, 2016).
Biological Activities
Research into the biological activities of compounds provides essential data on their potential therapeutic uses or biochemical tools. The study of bromophenol derivatives from the red alga Rhodomela confervoides, which includes the isolation and characterization of compounds with no significant activity against human cancer cell lines or microorganisms, underscores the importance of natural products in discovering bioactive compounds with potential scientific applications (Zhao et al., 2004).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c15-12-4-2-1-3-11(12)5-6-13(17)16-9-14(18)7-8-19-10-14/h1-4,18H,5-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGIJFLWRAUBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)CCC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B3008117.png)
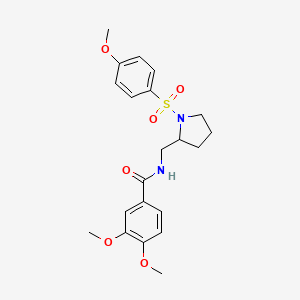
![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)
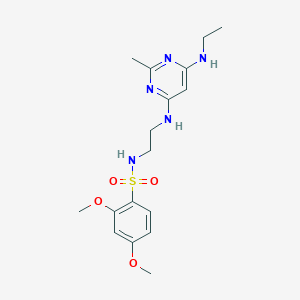
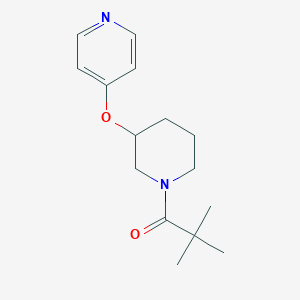
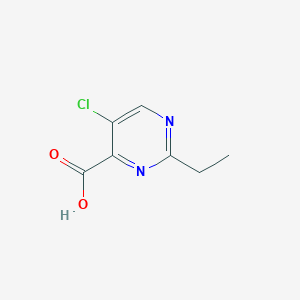
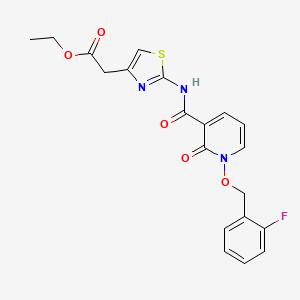

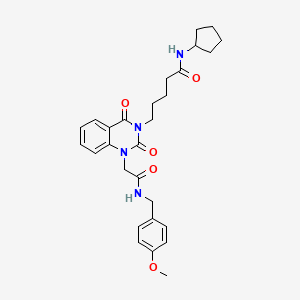
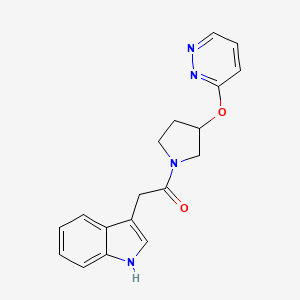

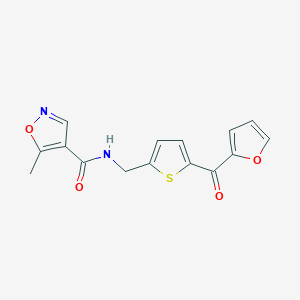
![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B3008139.png)